molecular formula C9H10NaO2 B3185425 Benzenepropanoic acid, sodium salt (1:1) CAS No. 114-84-1

Benzenepropanoic acid, sodium salt (1:1)

Cat. No.: B3185425
CAS No.: 114-84-1
M. Wt: 173.16 g/mol
InChI Key: DAZVQBRBQNOFSG-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, sodium salt (1:1) is a chemical compound with the molecular formula C9H10O2.Na. It is also known as sodium hydrocinnamate. This compound is a sodium salt derivative of benzenepropanoic acid, which is characterized by a benzene ring attached to a three-carbon propanoic acid chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepropanoic acid, sodium salt (1:1) can be synthesized through the neutralization reaction of benzenepropanoic acid with sodium hydroxide. The reaction typically involves dissolving benzenepropanoic acid in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of benzenepropanoic acid, sodium salt (1:1) and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of benzenepropanoic acid, sodium salt (1:1) often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, sodium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoic acid, sodium salt (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, sodium salt (1:1) is unique due to its specific chemical structure, which combines the properties of both benzenepropanoic acid and sodium ions. This combination imparts distinct solubility, reactivity, and biological activity compared to other similar compounds .

Properties

InChI

InChI=1S/C9H10O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZVQBRBQNOFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-84-1
Record name Benzenepropanoic acid, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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